molecular formula C8H9F3N2O B13543435 3-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1,1-trifluoropropan-2-one

3-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1,1-trifluoropropan-2-one

Cat. No.: B13543435
M. Wt: 206.16 g/mol
InChI Key: YEBWWPMVZMHETH-UHFFFAOYSA-N
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Description

3-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1,1-trifluoropropan-2-one is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 3-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1,1-trifluoropropan-2-one typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a trifluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Chemical Reactions Analysis

3-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

3-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1,1-trifluoropropan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

3-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1,1-trifluoropropan-2-one can be compared with other pyrazole derivatives such as:

    1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate: Known for its herbicidal activity.

    3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine: Used in various chemical syntheses.

    N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine: Studied for its potential biological activities.

These compounds share the pyrazole core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

3-(2,5-dimethylpyrazol-3-yl)-1,1,1-trifluoropropan-2-one

InChI

InChI=1S/C8H9F3N2O/c1-5-3-6(13(2)12-5)4-7(14)8(9,10)11/h3H,4H2,1-2H3

InChI Key

YEBWWPMVZMHETH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CC(=O)C(F)(F)F)C

Origin of Product

United States

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